5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with butyl, methyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-amino-5-methylpyrazole with butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar in structure but lacks the butyl and ethyl substitutions.
1-ethyl-3-amino-5-methylpyrazole: Shares the pyrazole core but differs in the substitution pattern.
5-amino-3-methyl-1-phenylpyrazole: Another related compound with different substituents.
Uniqueness
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[butyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-4-6-7-14(3)9-10-8-11(12)13-15(10)5-2/h8H,4-7,9H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWXDXWPWFFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=NN1CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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